

4-Bromo-1-methylisoquinoline: A Versatile Scaffold for Modern Research

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Compound of Interest

Compound Name: 4-Bromo-1-methylisoquinoline

Cat. No.: B035474

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Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry and materials science, found in a vast array of natural products and synthetic compounds with significant biological and physical properties.^{[1][2]} This guide focuses on a specific, functionalized derivative: **4-Bromo-1-methylisoquinoline**. The strategic placement of a bromine atom at the C4 position and a methyl group at the C1 position creates a unique building block with significant potential for diversification. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the systematic exploration of the chemical space around the isoquinoline core. This guide will provide an in-depth analysis of the synthesis, reactivity, and promising research applications of **4-Bromo-1-methylisoquinoline**, with a primary focus on drug discovery and potential use in materials science. Detailed experimental protocols and workflows are provided to empower researchers to harness the full potential of this valuable intermediate.

The Isoquinoline Core: A Foundation of Significance

Isoquinoline and its derivatives are a major class of nitrogen-containing heterocyclic compounds.^[3] Their structure, consisting of a benzene ring fused to a pyridine ring, is a key feature in numerous alkaloids with potent pharmacological activities, including the analgesic morphine, the antimicrobial berberine, and the muscle relaxant papaverine.^{[2][4]} The therapeutic relevance of this scaffold has driven extensive research, leading to the development of synthetic isoquinoline-based drugs for a wide range of diseases, including cancer, microbial infections, and cardiovascular disorders.^{[2][5][6]} The value of the isoquinoline

motif lies in its rigid, planar structure which can effectively interact with biological targets, and its nitrogen atom which can act as a hydrogen bond acceptor or be protonated, influencing solubility and receptor binding.

Physicochemical Profile: 4-Bromo-1-methylisoquinoline

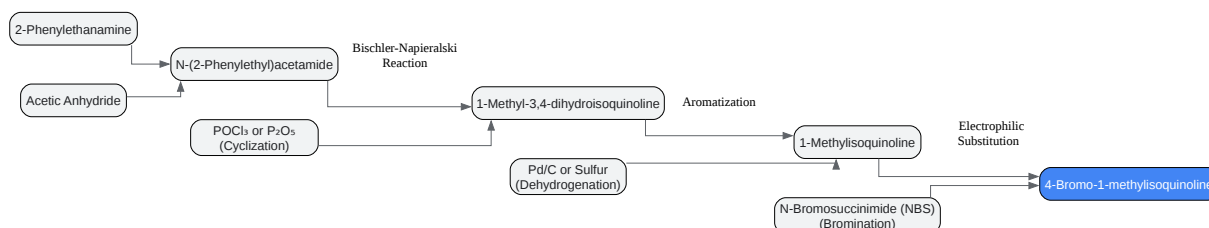
Understanding the fundamental properties of **4-Bromo-1-methylisoquinoline** (CAS: 104704-40-7) is the first step in designing its applications.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrN	[7]
Molecular Weight	222.08 g/mol	[8]
Monoisotopic Mass	220.98401 Da	[7][8]
Boiling Point (Predicted)	304.4 °C	[8]
Density (Predicted)	1.488 g/cm ³	[8]
XLogP3 (Predicted)	3.2	[7][8]

These predicted properties suggest a stable, lipophilic molecule suitable for various organic transformations and with the potential for good cell permeability, a desirable trait in drug candidates.

Synthesis of the Core Scaffold

The synthesis of substituted isoquinolines can be achieved through several classic and modern methodologies. For **4-Bromo-1-methylisoquinoline**, a modified Bischler-Napieralski reaction followed by aromatization and bromination is a logical and efficient approach.



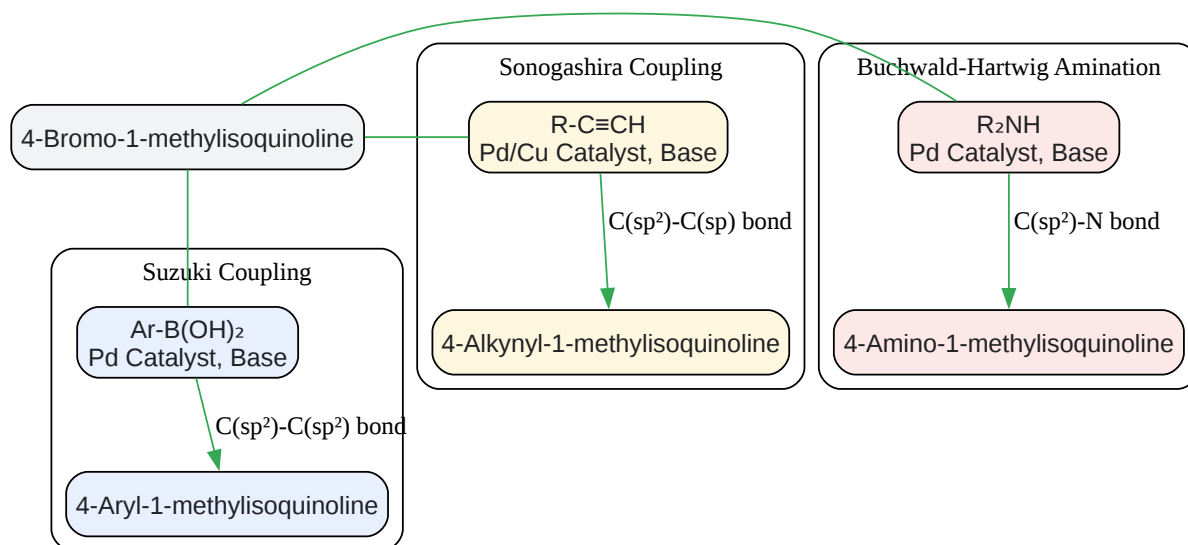
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Caption: Proposed synthetic workflow for **4-Bromo-1-methylisoquinoline**.

The key steps involve the acylation of 2-phenylethanamine, followed by an acid-catalyzed intramolecular cyclization to form the dihydroisoquinoline intermediate. Subsequent dehydrogenation yields the aromatic 1-methylisoquinoline core. The final step is a regioselective electrophilic bromination, where N-Bromosuccinimide (NBS) is a suitable reagent to install the bromine atom at the electron-rich C4 position.

Chemical Reactivity: The Power of the C4-Bromine

The bromine atom at the C4 position is the molecule's primary asset, acting as a versatile handle for introducing a wide range of functional groups via transition metal-catalyzed cross-coupling reactions.[9] This capability is paramount for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.



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Caption: Key cross-coupling reactions for functionalizing the C4 position.

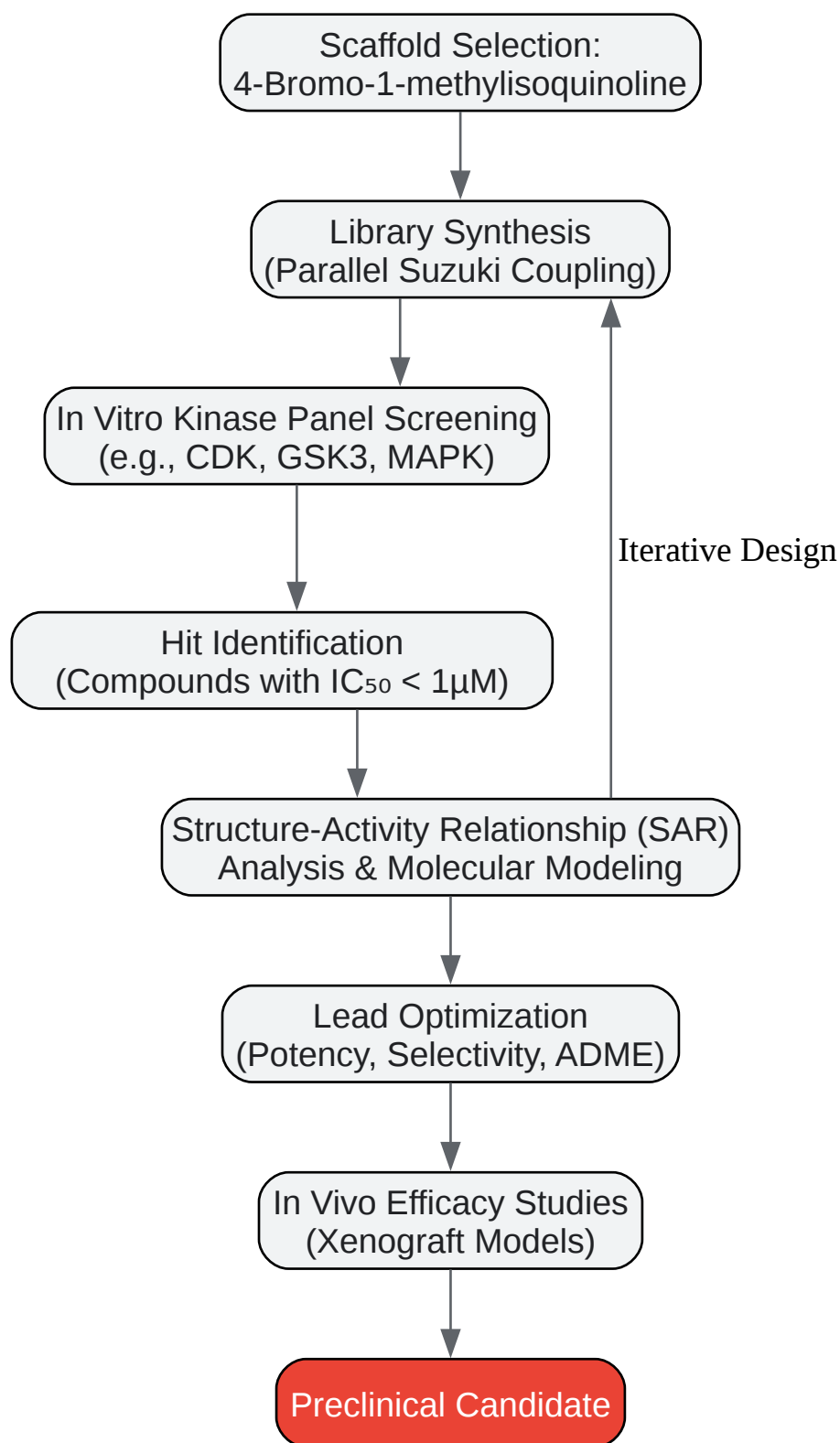
- **Suzuki-Miyaura Coupling:** Enables the formation of C-C bonds by coupling with boronic acids or esters. This is ideal for introducing aryl or heteroaryl moieties, which are crucial for modulating pharmacokinetic properties and exploring interactions with protein targets.[10]
- **Sonogashira Coupling:** Forms C-C bonds with terminal alkynes.[11][12] The resulting alkynyl-isoquinolines are valuable intermediates themselves or can be incorporated into materials with interesting electronic properties.
- **Buchwald-Hartwig Amination:** Creates C-N bonds, allowing the introduction of primary or secondary amines. This is a powerful tool for installing groups that can act as hydrogen bond donors or key pharmacophores.[12]

Potential Research Areas

Drug Discovery: Targeting Protein Kinases

Rationale: The isoquinoline scaffold is a well-established framework for the development of protein kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[1][13] Many approved kinase inhibitors feature nitrogen-containing heterocyclic cores. The **4-Bromo-1-methylisoquinoline** scaffold offers an excellent starting point for developing novel kinase inhibitors due to its structural similarity to known active compounds and the synthetic tractability of the C4 position. By performing Suzuki coupling with a variety of (hetero)aryl boronic acids, a library of compounds can be generated to probe the ATP-binding site of various kinases.

Proposed Research Workflow:



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Caption: Workflow for developing kinase inhibitors from the target scaffold.

Potential Targets:

- Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are a promising therapeutic approach for cancer by controlling the cell cycle.[\[5\]](#)
- Glycogen Synthase Kinase 3 (GSK-3): Implicated in neurodegenerative disorders and cancer.
- MAPK Pathway Kinases: Crucial for cell proliferation and survival signals.[\[1\]](#)

Materials Science: Organic Electronics

Rationale: Polycyclic aromatic hydrocarbons and N-heterocycles are foundational components of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid, planar isoquinoline core can facilitate π - π stacking, which is essential for charge transport. The ability to functionalize the scaffold at the C4 position via Sonogashira or Suzuki couplings allows for the tuning of electronic properties, such as the HOMO/LUMO energy levels. Attaching electron-donating or electron-withdrawing groups can modulate the compound's properties to function as a hole-transport, electron-transport, or emissive material.

Proposed Research Directions:

- Synthesis of π -Conjugated Systems: Use iterative Sonogashira and Suzuki reactions to build larger, conjugated molecules and oligomers based on the 4-substituted-1-methylisoquinoline unit.
- Photophysical Characterization: Investigate the absorption, emission, and fluorescence quantum yields of newly synthesized derivatives.
- Device Fabrication and Testing: Incorporate promising materials as layers in prototype OLED or OPV devices to evaluate their performance.

Experimental Protocols

These protocols are representative procedures and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol 6.1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the synthesis of a 4-Aryl-1-methylisoquinoline derivative.

- **Reagent Preparation:** To an oven-dried Schlenk flask, add **4-Bromo-1-methylisoquinoline** (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) $[Pd(PPh_3)_4]$ (0.05 eq.), and potassium carbonate (K_2CO_3) (2.5 eq.).
- **Solvent Addition:** Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio, 0.1 M concentration relative to the starting bromide).
- **Reaction:** Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- **Workup:** Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
- **Purification:** Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 6.2: General Procedure for Sonogashira Coupling

This protocol details the synthesis of a 4-Alkynyl-1-methylisoquinoline derivative.

- **Reagent Preparation:** To an oven-dried Schlenk flask, add **4-Bromo-1-methylisoquinoline** (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride $[PdCl_2(PPh_3)_2]$ (0.03 eq.), and copper(I) iodide (CuI) (0.06 eq.).
- **Solvent and Reagent Addition:** Evacuate and backfill the flask with argon or nitrogen. Add degassed anhydrous solvent such as triethylamine (Et_3N) or a mixture of toluene/ Et_3N . Add the terminal alkyne (1.5 eq.) via syringe.

- Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
- Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane or ethyl acetate and filter through a pad of celite to remove metal salts.
- Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

4-Bromo-1-methylisoquinoline is more than just a chemical intermediate; it is a gateway to vast and underexplored chemical space. Its strategic functionalization provides a robust platform for generating novel molecules with tailored properties. The most immediate and promising application lies in the field of medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The systematic application of modern cross-coupling chemistry to this scaffold will undoubtedly lead to the discovery of potent and selective biological modulators. Furthermore, its potential in materials science, while less explored, presents an exciting frontier for creating novel organic electronic materials. The continued investigation into the synthesis and application of derivatives from this versatile core will be a fruitful endeavor for both academic and industrial researchers.

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